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molecular formula C11H13NO2 B1330980 3-(Pyrrolidin-1-yl)benzoic acid CAS No. 72548-79-9

3-(Pyrrolidin-1-yl)benzoic acid

Cat. No. B1330980
M. Wt: 191.23 g/mol
InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303023B2

Procedure details

To a suspension of 3-(pyrrolidin-1-yl)benzoic acid (1.0 g, 5.23 mmol) and K2CO3 1.75 g (12.55 mmol) in DMF (10.8 ml) was added methyl isocyanoacetate (551 mg, 5.23 mmol) in DMF (6.8 mL). The resulting mixture was stirred at rt for 5 min and then cooled to 0° C. A solution of DPPA (1.13 mL, 5.23 mmol) in DMF (6.8 mL) was added dropwise. The resulting mixture was stirred at 0° C. for 2 h and then at rt overnight. It was then diluted with toluene-EtOAc 1:1 (110 mL) and the organic layer was washed with water (55 mL) and aq. sat. NaHCO3-solution (45 mL), dried (MgSO4), filtered and concentrated to dryness. The residue was purified by FC (DCM/MeOH 9:1; Rf=0.41) to afford methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate as a orange oil. LC-MS conditions A: tR=0.93 min, [M+H]+=273.04.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.8 mL
Type
solvent
Reaction Step Three
Name
toluene EtOAc
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9]([OH:11])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[N+:21]([CH2:23][C:24]([O:26][CH3:27])=[O:25])#[C-:22].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>CN(C=O)C.C1(C)C=CC=CC=1.CCOC(C)=O>[N:1]1([C:6]2[CH:7]=[C:8]([C:9]3[O:11][CH:22]=[N:21][C:23]=3[C:24]([O:26][CH3:27])=[O:25])[CH:12]=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCC1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
1.75 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
551 mg
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
6.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.13 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
6.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
toluene EtOAc
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer was washed with water (55 mL) and aq. sat. NaHCO3-solution (45 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC (DCM/MeOH 9:1; Rf=0.41)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCCC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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